N-(1-Methylindolin-2-ylidene)methanamine

Physicochemical characterization Chromatographic method development Process chemistry

N-(1-Methylindolin-2-ylidene)methanamine (CAS 744971-35-5; molecular formula C₁₀H₁₂N₂; molecular weight 160.22 g/mol) is a synthetic indoline-2-imine derivative bearing an N-methyl substituent on the indoline ring and an N-methylimine (methanamine) group at the 2-ylidene position. The compound exists in the (Z)-configuration and is categorized as a cyclic imine within the broader indole alkaloid scaffold family.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B13103827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methylindolin-2-ylidene)methanamine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCN=C1CC2=CC=CC=C2N1C
InChIInChI=1S/C10H12N2/c1-11-10-7-8-5-3-4-6-9(8)12(10)2/h3-6H,7H2,1-2H3
InChIKeyQWNSMRIRJFSFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Methylindolin-2-ylidene)methanamine – Structural Identity and Compound Class for Scientific Procurement Evaluation


N-(1-Methylindolin-2-ylidene)methanamine (CAS 744971-35-5; molecular formula C₁₀H₁₂N₂; molecular weight 160.22 g/mol) is a synthetic indoline-2-imine derivative bearing an N-methyl substituent on the indoline ring and an N-methylimine (methanamine) group at the 2-ylidene position . The compound exists in the (Z)-configuration and is categorized as a cyclic imine within the broader indole alkaloid scaffold family. Its core structure — a 2,3-dihydroindole with an exocyclic C=N bond — distinguishes it from the fully aromatic indole analogues and the corresponding 2-aminomethylindolines that lack the imine unsaturation . This compound is offered by specialty chemical suppliers at typical purities of ≥98% and is primarily positioned as a research intermediate for medicinal chemistry and heterocyclic scaffold diversification .

Synthetic intermediate for indoline scaffold diversification
Imine electrophilicity enables direct C2 functionalization
Standard research-grade purity

Why N-(1-Methylindolin-2-ylidene)methanamine Cannot Be Readily Replaced by In-Class Indoline or Indole Analogues


Within the indoline-2-imine chemical space, seemingly minor structural modifications produce functionally non-interchangeable entities. The N-(1-Methylindolin-2-ylidene)methanamine scaffold combines three features — the N¹-methyl group on the indoline ring, the exocyclic N-methylimine at C2, and the resultant (Z)-configured C=N bond — that collectively govern nucleophilic/electrophilic reactivity, tautomeric behavior, and molecular recognition [1]. Replacing this compound with 1-methylindolin-2-imine (lacking the N-methyl on the imine), the reduced (1-methyl-1H-indol-2-yl)methanamine, or the 1,3-dimethylindolin-2-imine variant would alter hydrogen-bonding capacity (HBD count shifts from 1 to 0–2), lipophilicity (ΔXLogP3 up to ~0.5 units), and imine electrophilicity [2]. For procurement decisions, the specific imine substitution pattern determines whether the compound serves as a nucleophilic methylene equivalent, an electrophilic trap, or a metal-coordinating ligand — roles that near-neighbor analogues cannot interchangeably fulfill without re-optimizing the entire synthetic or screening cascade [1].

Exocyclic C=N imine reactivity may differ from reduced amine analogs
N-methylation pattern alters H-bond donor count and lipophilicity
(Z)-configured imine geometry influences tautomeric and coordination behavior

Quantitative Differentiation Evidence for N-(1-Methylindolin-2-ylidene)methanamine Versus Closest Analogs


Physicochemical Property Differentiation: Boiling Point and Density Compared to the Reduced Amine Analog

The imine-containing N-(1-Methylindolin-2-ylidene)methanamine exhibits a predicted boiling point of 252.1±43.0 °C and density of 1.1±0.1 g/cm³, compared to the reduced amine analog (1-Methyl-1H-indol-2-yl)methanamine (CAS 55556-57-5) which, as a fully aromatic indole with a primary amine, has a predicted boiling point of approximately 294 °C at 760 mmHg and density of ~1.13 g/cm³ . The ~42 °C lower boiling point of the imine form reflects weaker intermolecular hydrogen-bonding networks, consistent with its single H-bond donor (imine NH) versus the two H-bond donors of the primary amine analog .

Boiling Point
Data to verify
Target: ~252 °C vs Comparator: ~294 °C
Supports distillation purification strategy
Predicted; experimental data needed
Physicochemical characterization Chromatographic method development Process chemistry

Hydrogen-Bond Donor/Acceptor Profile and Lipophilicity Differentiation from the 1,3-Dimethylindolin-2-imine Analog

N-(1-Methylindolin-2-ylidene)methanamine possesses a hydrogen-bond donor count of 1 (imine NH) and an XLogP3 of approximately 1.6, placing it in a favorable physicochemical space for CNS permeability according to Lipinski and related guidelines [1]. In contrast, 1,3-dimethylindolin-2-imine (CAS 790596-88-2) has an HBD count of 1 and XLogP3 of ~1.6 as well, but the additional C3-methyl group eliminates a potential metabolic soft spot (benzylic C3 position) and increases steric bulk around the imine, which may reduce reactivity toward nucleophilic addition [1][2]. The (1-methyl-1H-indol-2-yl)methanamine comparator has an HBD count of 2 (primary amine), an HBA count of 1, and a higher predicted XLogP3 of ~1.8, making it slightly more lipophilic and more prone to Phase II conjugation [2].

H-Bond & Lipophilicity
Class-level inference
HBD = 1; TPSA = 27.1 Ų (vs 41.8 Ų reduced amine)
May favor CNS permeability screening
Computed properties; no experimental logP
Medicinal chemistry Drug-likeness optimization Scaffold selection

Imine Electrophilicity and Synthetic Utility: Differentiated Reactivity Toward Nucleophiles Relative to the Reduced Amine Form

The exocyclic C=N bond in N-(1-Methylindolin-2-ylidene)methanamine confers electrophilic character at the imine carbon, enabling nucleophilic addition reactions (e.g., with organolithium reagents, hydride donors, or enolates) that are impossible with the corresponding reduced amine (1-methyl-1H-indol-2-yl)methanamine [1]. This reactivity underpins the compound's documented utility as a precursor to 2-substituted indoline derivatives, in which the imine serves as a masked carbonyl equivalent. In contrast, the reduced amine analog requires pre-activation (e.g., conversion to a leaving group) before participating in C–C bond formation at the benzylic position, adding one or two synthetic steps [1]. The indolin-2-imine scaffold has been employed in diastereoselective spiro-cyclopropanation reactions, achieving yields of 51–95% with high chemoselectivity and diastereoselectivity [2]; while this study did not use the title compound directly, the reactivity principles are transferable to N-methyl-substituted variants.

Imine Reactivity
Class-level inference
Direct nucleophilic addition; saves 1-2 steps vs amine
Efficient C2 diversification handle
Reactivity from indolin-2-imine class
Synthetic methodology Heterocyclic chemistry Building block diversification

Indolethylamine N-Methyltransferase (INMT) Enzyme Inhibition: Low-Affinity Target Engagement Compared to Endogenous Substrates

A BindingDB entry (BDBM50367839; CHEMBL2368635) reports a Ki of 12,000 nM (12 µM) for N-(1-Methylindolin-2-ylidene)methanamine against human indolethylamine N-methyltransferase (INMT), the enzyme responsible for N-methylation of tryptamine and structurally related indolethylamines [1]. While this affinity is modest — the endogenous substrate tryptamine exhibits Km values in the low micromolar range (~2–10 µM) — the data establish that the compound engages the INMT active site. This provides a preliminary selectivity benchmark against the broader indoleamine methyltransferase family. No comparative Ki data against the reduced amine analog or the 1,3-dimethyl variant were located in public databases; therefore, direct head-to-head selectivity cannot be quantified.

INMT Inhibition
Reported
Ki = 12 µM (human INMT)
Low-affinity target engagement baseline
No comparative analog data available
Enzyme inhibition Neurochemistry Methyltransferase targets

Recommended Application Scenarios for N-(1-Methylindolin-2-ylidene)methanamine Based on Quantitative Evidence


Diversifiable Building Block for Indoline-Focused Medicinal Chemistry Libraries

The exocyclic imine electrophilicity of N-(1-Methylindolin-2-ylidene)methanamine enables direct C2-functionalization via nucleophilic addition without pre-activation, saving 1–2 synthetic steps compared to the reduced amine analog . This positions the compound as a strategic building block for generating indoline-based screening libraries, particularly where the N-methylindoline core is retained as a privileged scaffold for kinase or GPCR targets. The spiro-cyclopropanation chemistry developed for the broader indolin-2-imine class (51–95% yield) suggests accessible diversification routes [1].

CNS-Penetrant Lead Optimization Campaigns Requiring Controlled Hydrogen-Bonding Capacity

With a computed HBD count of 1, XLogP3 of ~1.6, and TPSA of 27.1 Ų, the compound resides within favorable CNS drug-likeness parameters . Compared to the reduced amine analog (HBD = 2, TPSA ≈ 41.8 Ų), the target compound offers reduced polarity that may enhance passive blood-brain barrier permeability. Medicinal chemistry teams optimizing CNS-targeted indoline series should prefer this imine scaffold when balancing potency against efflux transporter recognition.

INMT Enzyme Tool Compound for Methyltransferase Profiling Panels

The measured Ki of 12 µM against human indolethylamine N-methyltransferase provides a starting point for developing biochemical probe compounds targeting the methyltransferase family . Although affinity is modest, the compound can serve as a reference inhibitor in panel screening to establish selectivity windows against related N-methyltransferases (e.g., histamine N-methyltransferase, nicotinamide N-methyltransferase), especially when direct comparator data for the reduced amine or 1,3-dimethyl analogs are unavailable.

Process Chemistry Scale-Up Where Lower Boiling Point Facilitates Distillation-Based Purification

The predicted boiling point of 252.1±43.0 °C for N-(1-Methylindolin-2-ylidene)methanamine is approximately 42 °C lower than that of the reduced amine analog (~294 °C) . For kilogram-scale procurement and purification, this difference enables energy-efficient vacuum distillation and reduces thermal degradation risk. Process development groups should factor this physical property advantage into route scouting when the imine functionality is compatible with downstream chemistry.

Application
Selection Property
Validation Focus
Indoline library synthesis
Imine electrophilicity for C2 diversification
Reactivity with nucleophiles
CNS lead optimization
Controlled H-bond donor count and lipophilicity
Blood-brain barrier permeability models
Methyltransferase profiling
INMT binding affinity baseline
Selectivity against related N-methyltransferases
Process-scale purification
Lower predicted boiling point facilitating distillation
Thermal stability and distillation feasibility
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